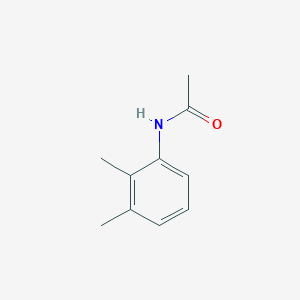

N-(2,3-Dimethylphenyl)acetamide

Description

Significance within Acetamide (B32628) Chemistry and Pharmaceutical Science

The acetamide functional group, characterized by a nitrogen atom bonded to a carbonyl group, is a fundamental component in a vast array of organic molecules. nih.gov This structural motif is prevalent in numerous pharmaceuticals, natural products, and agrochemicals, underscoring its importance in medicinal and agricultural chemistry. nih.gov The versatility of the acetamide scaffold allows for diverse chemical modifications, enabling the synthesis of compounds with a wide range of biological activities.

N-arylacetamides, the subclass to which N-(2,3-Dimethylphenyl)acetamide belongs, are of particular interest in drug discovery. The nature and position of substituents on the phenyl ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This principle is the foundation of structure-activity relationship (SAR) studies, which aim to optimize the therapeutic potential of lead compounds. nih.gov For instance, various N-arylacetamide derivatives have been investigated for their potential as anti-tubercular agents, demonstrating the capacity of this chemical class to yield potent inhibitors of essential bacterial enzymes. nih.gov Other research has explored acetamide derivatives as urease inhibitors, which could have applications in treating infections caused by urease-producing bacteria like Helicobacter pylori. nih.gov

The broader family of acetanilides, of which this compound is a member, is recognized as a chemically and biologically important class of compounds. nih.gov This significance extends to the agrochemical field, where N-phenylacetamides have been developed as herbicides. researchgate.net The herbicidal activity of these compounds is also highly dependent on the substitution pattern of the aryl ring, highlighting the chemical diversity and tunability of this molecular framework. researchgate.netmdpi.com

Overview of Previous Research Trajectories on this compound and its Analogues

Research specifically focused on this compound has provided valuable insights into its solid-state conformation. A key study involved the determination of its crystal structure, which revealed specific details about its molecular geometry. nih.gov This research is part of a broader effort to understand how substitutions on both the phenyl ring and the acetamide side-chain influence the crystal structures of acetanilides. nih.gov

In the crystal structure of this compound, the molecule adopts a conformation where the N-H bond is syn to both the 2- and 3-methyl substituents on the aromatic ring. This is noteworthy as it contrasts with the anti conformation observed in the closely related N-(2-methylphenyl)acetamide. nih.gov Such conformational differences, dictated by subtle changes in substitution, can have significant implications for a molecule's biological activity by affecting how it binds to a receptor or enzyme. The molecules of this compound are linked into supramolecular chains through intermolecular hydrogen bonding between the amide proton and the carbonyl oxygen. nih.gov

While direct biological studies on this compound are not extensively documented in the public domain, the research on its analogues provides a context for its potential areas of interest. For example, the study of various N-arylacetamides as potential therapeutic agents and agrochemicals indicates the types of biological activities that might be explored for this compound. The synthesis and evaluation of libraries of related acetamides, where the substitution on the phenyl ring is systematically varied, is a common strategy in the search for new bioactive molecules. nih.govresearchgate.net These studies often reveal that even minor changes in the substitution pattern, such as the position of a methyl group, can lead to significant differences in biological efficacy.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-5-4-6-10(8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSHEJADOPNDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158455 | |

| Record name | Acetamide, N-(2,3-dimethylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-98-5 | |

| Record name | N-(2,3-Dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Acetoxylidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,3-dimethylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-ACETOXYLIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQA6T12HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N 2,3 Dimethylphenyl Acetamide

Established Synthetic Routes for N-(2,3-Dimethylphenyl)acetamide

The synthesis of this compound can be achieved through both classical and contemporary chemical methods. These approaches primarily revolve around the formation of an amide bond between 2,3-dimethylaniline (B142581) and an acetylating agent.

Classical Synthesis Approaches

The most traditional and widely employed method for the synthesis of this compound is the acylation of 2,3-dimethylaniline. This reaction typically involves the use of acetylating agents such as acetic anhydride (B1165640) or acetyl chloride.

The reaction between 2,3-dimethylaniline and acetic anhydride is a straightforward and common method for preparing this compound. This acetylation is often carried out in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) to neutralize the acetic acid byproduct. The amino group of aniline (B41778) is converted into a moderately activating acetylated amine, which can temper the high reactivity of the amino group in electrophilic aromatic substitution reactions. pearson.comdoubtnut.com

Alternatively, chloroacetyl chloride can be used to synthesize the chloro-derivative, 2-chloro-N-(2,3-dimethylphenyl)acetamide, which can then be a precursor for further modifications. chemicalbook.com The reaction of anilines with chloroacetyl chloride is typically performed in the presence of a base such as triethylamine (B128534) in a suitable solvent like dichloromethane. researchgate.net

A general procedure for the acetylation of anilines involves dissolving the aniline in a solvent, followed by the addition of the acetylating agent. The reaction mixture is then typically stirred at room temperature or heated to ensure completion. The product is often isolated by precipitation and can be purified by recrystallization. nih.gov

Modernized and Optimized Synthesis Techniques

In recent years, more efficient and environmentally benign methods for the synthesis of N-aryl acetamides have been developed. These include microwave-assisted synthesis and palladium-catalyzed coupling reactions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. pearson.com The microwave-assisted synthesis of N-aryl acetamides can be performed under solvent-free conditions, which is a significant advantage from a green chemistry perspective. chemicalbook.comlibretexts.org For instance, the reaction of anilines with acetic acid can be significantly optimized under microwave irradiation, reducing reaction times from hours to minutes and providing good yields. libretexts.org The general procedure involves mixing the aniline derivative with the acetylating agent, sometimes with a catalytic amount of a suitable reagent, and irradiating the mixture in a microwave reactor. rsc.org

| Method | Reagents | Conditions | Yield | Reference |

| Microwave-Assisted | Aniline derivatives, Alkyl dihalides, K2CO3 | Water, 80-100 W, 120 °C, 20 min | Good to Excellent | smolecule.com |

| Microwave-Assisted | α-chloroacetamides, Substituted anilines, Triethylamine | Dry acetonitrile (B52724), 400 W, 65-70 °C, 5-10 min | Moderate to Good | rsc.org |

Table 1: Examples of Microwave-Assisted Synthesis of N-Aryl Amide Derivatives

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful methods for the formation of C-N bonds. nih.gov These reactions can be employed for the synthesis of N-aryl amides from aryl halides and amides. While direct palladium-catalyzed acetylation of anilines is less common, related methods involving the coupling of aryl halides with acyl anion equivalents have been developed for the synthesis of aryl ketones, which are structurally related to acetamides. neliti.comnih.govnih.gov The use of palladium catalysts allows for milder reaction conditions and broader substrate scope compared to some classical methods.

Synthesis of this compound Derivatives

The this compound scaffold can be readily modified at either the acetamide (B32628) moiety or the aromatic ring to generate a diverse range of derivatives with potentially unique properties.

Derivatization Strategies at the Acetamide Moiety

The acetamide portion of the molecule offers several sites for chemical modification. The acetyl group can be replaced with longer alkyl chains or functionalized groups. For instance, N-(2,3-dimethylphenyl)propanamide and N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide have been synthesized. smolecule.comuni.lu The synthesis of N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide typically involves the reaction of 2,3-dimethylaniline with 3-(phenylthio)propanoic acid using a coupling reagent like dicyclohexylcarbodiimide. smolecule.com

Furthermore, the α-carbon of the acetyl group can be functionalized. A key example is the synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide. chemicalbook.comnih.gov This compound is a versatile intermediate, as the chlorine atom can be readily displaced by various nucleophiles to introduce a wide range of functional groups. researchgate.net For example, reaction with amines can lead to the formation of N-substituted glycinamides.

| Derivative | Starting Materials | Key Reagents | Reference |

| N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide | 2,3-dimethylaniline, 3-(phenylthio)propanoic acid | Dicyclohexylcarbodiimide | smolecule.com |

| 2-chloro-N-(2,3-dimethylphenyl)acetamide | 2,3-dimethylaniline, Chloroacetyl chloride | Triethylamine | chemicalbook.comresearchgate.net |

| N-(2,3-dimethylphenyl)propanamide | 2,3-dimethylaniline, Propanoyl chloride | - | nih.gov |

| N-(2,3-dimethylphenyl)-4-(methylamino)butanamide | - | - | nih.gov |

| N-(2,3-dimethylphenyl)-2-(hydroxymethyl)butanamide | - | - | nih.gov |

Table 2: Examples of this compound Derivatives

Substituent Effects on Synthetic Efficiency

The electronic and steric effects of the substituents on the phenyl ring can significantly influence the efficiency of the synthesis of this compound and its derivatives. The two methyl groups at the 2- and 3-positions of the phenyl ring are electron-donating groups, which activate the ring towards electrophilic aromatic substitution. However, they also introduce steric hindrance around the amino group.

Reaction Mechanisms and Reactivity Studies Involving the this compound Scaffold

The reactivity of this compound is governed by the interplay of the amide functionality and the substituted aromatic ring.

The mechanism of acylation of anilines generally proceeds through a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the aniline attacks the carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, with the departure of a leaving group (e.g., acetate or chloride), yields the final amide product. doubtnut.com In some cases, a second molecule of aniline can act as a catalyst. rsc.org

The this compound scaffold can undergo various chemical transformations. The amide bond itself can be hydrolyzed under acidic or basic conditions to regenerate 2,3-dimethylaniline and acetic acid. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the acetylamino group acting as an ortho-, para-directing group. The presence of the two methyl groups further influences the regioselectivity of these reactions.

Nucleophilic Substitution Reactions

The amide functionality in this compound is susceptible to nucleophilic attack, primarily through hydrolysis. This reaction cleaves the amide bond to yield 2,3-dimethylaniline and acetic acid. The process is typically catalyzed by acids or bases. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

While this compound itself does not have a leaving group on the acetyl moiety for direct substitution, its precursor, 2-chloro-N-(2,3-dimethylphenyl)acetamide, is a versatile substrate for nucleophilic substitution reactions. The chlorine atom serves as a good leaving group, readily displaced by a variety of nucleophiles. For instance, reaction with a phenoxide, such as 2,3-dimethylphenol, under basic conditions (e.g., potassium carbonate in DMF) leads to the formation of an ether linkage, yielding N-(2,3-dimethylphenyl)-2-(2,3-dimethylphenoxy)acetamide. This type of reaction is a common strategy for the synthesis of more complex acetamide derivatives.

Table 1: Nucleophilic Substitution Reactions

| Reaction | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Amide Hydrolysis | H3O+ or OH-, heat | 2,3-Dimethylaniline and Acetic Acid | Cleavage of the amide bond. |

| Nucleophilic Substitution (of 2-chloro derivative) | 2,3-Dimethylphenol, K2CO3, DMF, 80°C | N-(2,3-dimethylphenyl)-2-(2,3-dimethylphenoxy)acetamide | Illustrates the reactivity of the α-haloacetamide precursor. |

Oxidation and Reduction Pathways

The chemical structure of this compound offers several sites for oxidation and reduction reactions. The amide group can be reduced to a secondary amine, N-ethyl-2,3-dimethylaniline, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an aqueous workup. masterorganicchemistry.com Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for this transformation. youtube.com

The methyl groups on the aromatic ring are susceptible to oxidation under harsh conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in a basic solution followed by acidic workup, can oxidize one or both methyl groups to carboxylic acids, yielding the corresponding acetamidobenzoic acid derivatives. The specific product would depend on the reaction conditions, including temperature and reaction time.

Table 2: Oxidation and Reduction Reactions

| Reaction | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Amide Reduction | 1. LiAlH4, ether 2. H2O workup | N-Ethyl-2,3-dimethylaniline | The carbonyl group is reduced to a methylene (B1212753) group. masterorganicchemistry.com |

| Methyl Group Oxidation | 1. KMnO4, OH-, heat 2. H3O+ | Acetamidobenzoic acid derivatives | Oxidation of one or both methyl groups to carboxylic acids. |

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

The dimethylphenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating acetamido and methyl groups. The acetamido group is a moderately activating ortho-, para-director, while the methyl groups are weakly activating ortho-, para-directors. The combined effect of these substituents directs incoming electrophiles primarily to the positions ortho and para to the acetamido group, which are the 4- and 6-positions, and to the position ortho to the methyl groups, which is the 5-position. Steric hindrance from the existing substituents can influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, iodination of the related 2,6-dimethylacetanilide in the presence of a ferroiodide and copper chloride catalyst yields 4-iodo-2,6-dimethylacetanilide, demonstrating substitution at the position para to the acetamido group. sigmaaldrich.com Similarly, nitration of this compound would be expected to yield a mixture of nitro-substituted products, with the 4-nitro and 6-nitro isomers being the most likely.

The Vilsmeier-Haack reaction provides a method for the formylation of activated aromatic rings. wikipedia.orgijpcbs.com Using a Vilsmeier reagent, generated from a substituted formamide (B127407) and phosphorus oxychloride, a formyl group can be introduced onto the aromatic ring of this compound, likely at the 4- or 6-position.

Table 3: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents and Conditions | Expected Major Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 4-Nitro-N-(2,3-dimethylphenyl)acetamide and 6-Nitro-N-(2,3-dimethylphenyl)acetamide | The acetamido and methyl groups direct the substitution. |

| Bromination | Br2, FeBr3 | 4-Bromo-N-(2,3-dimethylphenyl)acetamide and 6-Bromo-N-(2,3-dimethylphenyl)acetamide | Lewis acid-catalyzed halogenation. |

| Vilsmeier-Haack Formylation | POCl3, DMF | 4-Formyl-N-(2,3-dimethylphenyl)acetamide and 6-Formyl-N-(2,3-dimethylphenyl)acetamide | Introduction of a formyl group onto the activated ring. wikipedia.orgijpcbs.com |

Cyclization Reactions and Heterocyclic Annulations

This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds. These reactions often involve the initial modification of the acetamide side chain followed by intramolecular cyclization.

One notable example is the Bischler-Napieralski reaction, which is used to synthesize 3,4-dihydroisoquinolines. nrochemistry.comwikipedia.org This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). A derivative of this compound, specifically N-(2-(2,3-dimethylphenyl)ethyl)acetamide, could undergo this reaction to form a substituted dihydroisoquinoline.

Furthermore, the aniline derivative, 2,3-dimethylaniline, obtained from the hydrolysis of this compound, is a key starting material for various heterocyclic syntheses. For instance, it can be used in the Friedländer annulation with a β-ketoester to produce substituted quinolines. jptcp.com Another important transformation is the Fischer indole (B1671886) synthesis, where 2,3-dimethylphenylhydrazine (which can be prepared from 2,3-dimethylaniline) reacts with a ketone or aldehyde under acidic conditions to form a substituted indole. wikipedia.orgthermofisher.comjk-sci.com

Table 4: Cyclization and Heterocyclic Annulation Reactions

| Reaction Type | Starting Material (Derivative) | Reagents and Conditions | Heterocyclic Product |

|---|---|---|---|

| Bischler-Napieralski Reaction | N-(2-(2,3-Dimethylphenyl)ethyl)acetamide | POCl3, heat | Substituted 3,4-dihydroisoquinoline |

| Friedländer Annulation | 2,3-Dimethylaniline | β-Ketoester, acid or base catalyst | Substituted quinoline (B57606) jptcp.com |

| Fischer Indole Synthesis | 2,3-Dimethylphenylhydrazine | Ketone or aldehyde, acid catalyst (e.g., H2SO4, PPA) | Substituted indole wikipedia.orgthermofisher.comjk-sci.com |

Structural Characterization and Conformational Analysis of N 2,3 Dimethylphenyl Acetamide

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the structural framework of molecules. For N-(2,3-Dimethylphenyl)acetamide, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively provide a detailed picture of its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

The aromatic protons on the disubstituted ring will appear as a complex multiplet pattern due to their close proximity and spin-spin coupling. The N-H proton typically presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The two aromatic methyl groups and the acetyl methyl group will each give rise to a singlet, with their precise chemical shifts influenced by their position on the aromatic ring and the electronic environment.

In the ¹³C NMR spectrum, distinct resonances are expected for each unique carbon atom in the molecule. The carbonyl carbon of the acetamide (B32628) group will appear at a characteristic downfield shift. The aromatic carbons will have chemical shifts determined by the substitution pattern, with the carbons bearing the methyl groups and the acetamido group showing distinct shifts from the unsubstituted carbons. The chemical shifts of the methyl carbons will be observed in the upfield region of the spectrum.

A study on various N-(aryl)-substituted acetamides provides a basis for estimating the chemical shifts. researchgate.net By considering the incremental shifts of the methyl and acetamido substituents on the benzene (B151609) ring, the approximate chemical shifts for the aromatic protons and carbons of this compound can be calculated.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | m |

| NH | 7.5 - 8.5 | br s |

| CH₃ (acetyl) | ~2.1 | s |

| CH₃ (aromatic) | ~2.2 - 2.3 | s |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~168-170 |

| Aromatic C-N | ~137-139 |

| Aromatic C-CH₃ | ~130-135 |

| Aromatic C-H | ~120-130 |

| CH₃ (acetyl) | ~24 |

| CH₃ (aromatic) | ~15-20 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that are indicative of its functional groups. The most prominent of these is the N-H stretching vibration, which typically appears as a sharp band in the region of 3250-3300 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is also a strong and characteristic absorption, expected around 1660-1680 cm⁻¹.

Other significant absorptions include the N-H bending vibration (Amide II band) near 1550 cm⁻¹, C-N stretching vibrations, and the aromatic C-H and C=C stretching vibrations. The out-of-plane bending vibrations of the aromatic C-H bonds can also provide information about the substitution pattern of the benzene ring. Data from similar compounds such as N-(2,4-dimethylphenyl)acetamide and N-(2,6-dimethylphenyl)acetamide support these expected frequency ranges. nist.govnist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretch | 3250 - 3300 |

| C=O (Amide I) | Stretch | 1660 - 1680 |

| N-H (Amide II) | Bend | 1530 - 1560 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| Aromatic C-H | Out-of-plane bend | 750 - 900 |

Mass Spectrometry (MS, EI-MS, LC-MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound. In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 163.22 g/mol . uni.lu

The fragmentation pattern would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions. For instance, the loss of the acetyl group would result in a fragment ion corresponding to the 2,3-dimethylaniline (B142581) cation. Another common fragmentation pathway is the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion.

Predicted collision cross-section (CCS) values, which are important for ion mobility mass spectrometry, have been calculated for various adducts of this compound. For example, the predicted CCS for the protonated molecule [M+H]⁺ is 134.1 Ų. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) |

| [M]⁺ | 163 |

| [M - CH₂CO]⁺ | 121 |

| [M - CH₃]⁺ | 148 |

Crystallographic Studies of this compound and its Analogues

X-ray crystallography has provided a definitive three-dimensional structure of this compound in the solid state, revealing precise details about its molecular conformation and intermolecular interactions.

Crystal Structure Determination and Analysis

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic space group P2₁/n. The unit cell parameters are reported as a = 4.7961(5) Å, b = 12.385(1) Å, c = 15.475(2) Å, and β = 96.23(1)°. nih.gov The crystal structure reveals that the molecules are linked into supramolecular chains through intermolecular N-H···O hydrogen bonds. nih.gov

Table 5: Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.7961(5) |

| b (Å) | 12.385(1) |

| c (Å) | 15.475(2) |

| β (°) | 96.23(1) |

| V (ų) | 913.78(17) |

| Z | 4 |

Conformational Preferences and Torsion Angles

The crystallographic data provides insight into the preferred conformation of the molecule in the solid state. The conformation of the amide linkage is a key structural feature. In this compound, the C=O bond is in an anti conformation relative to the N-H bond. nih.gov

Furthermore, the orientation of the acetamido group with respect to the dimethylphenyl ring is of interest. The N-H bond is found to be syn to both the 2-methyl and 3-methyl substituents on the aromatic ring. nih.gov This contrasts with the anti conformation observed with respect to the 2-methyl group in N-(2-methylphenyl)acetamide, highlighting the influence of the additional methyl group on the conformational preference. nih.gov The planarity of the amide group and the aromatic ring is also a notable feature, though slight deviations can occur to minimize steric hindrance. The specific torsion angles defining the molecular shape are determined from the crystallographic refinement.

Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

The solid-state architecture of this compound is primarily dictated by specific and directional intermolecular interactions. The most significant of these is classical hydrogen bonding. In the crystal structure of this compound, molecules are linked into one-dimensional supramolecular chains by intermolecular N—H···O hydrogen bonds. nih.gov The amide hydrogen atom (N-H) of one molecule acts as a hydrogen bond donor to the carbonyl oxygen atom (C=O) of an adjacent molecule, a common and stabilizing motif in acetanilides. nih.govresearchgate.net

These interactions create infinite chains that propagate along the a-axis of the crystal lattice. nih.gov The geometry of this hydrogen bond has been precisely determined through crystallographic studies, as detailed in the table below.

Table 1: Hydrogen Bond Geometry for this compound

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code |

|---|---|---|---|---|---|

| N1—H1N···O1 | 0.85 (3) | 2.06 (3) | 2.901 (3) | 169 (3) | (i) x-1, y, z |

Data sourced from crystallographic studies on this compound. nih.gov

Influence of Substituent Positions on Crystal Packing

The arrangement of atoms in a crystal lattice is highly sensitive to molecular shape and the distribution of interactive functional groups. Consequently, the position of substituents on the phenyl ring in isomers can lead to profound differences in their crystal packing, symmetry, and unit cell dimensions. scirp.orgresearchgate.net A comparison between this compound and its isomers reveals the significant impact of the methyl group placement on the solid-state structure.

In this compound, the conformation of the N-H bond is syn with respect to both the 2- and 3-position methyl groups on the aromatic ring. nih.gov This specific conformation influences how the molecules approach each other to form hydrogen bonds. This is in direct contrast to the conformation observed in N-(2-methylphenyl)acetamide, where the N-H bond is anti to the single 2-methyl group. nih.gov

The crystallographic parameters for these two isomers are presented below, highlighting the structural divergence arising from substituent position.

Table 2: Comparative Crystal Data for Acetanilide (B955) Isomers

| Parameter | This compound | N-(2,6-Dimethylphenyl)acetamide |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 4.7961 (5) | 9.145 (1) |

| b (Å) | 12.385 (1) | 13.215 (1) |

| c (Å) | 15.475 (2) | 15.993 (1) |

| β (°) | 96.23 (1) | 90 |

| V (ų) | 913.78 (17) | 1932.8 (3) |

| Z | 4 | 8 |

Data sourced from Gowda et al., 2009 nih.gov and Gowda et al., 2007. researchgate.net

This comparison underscores that even a subtle shift in the position of a substituent can alter the fundamental symmetry of the crystal packing, thereby influencing the material's physical properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(2,3-dichlorophenyl)acetamide |

| N-(2-methylphenyl)acetamide |

| N-(2,6-Dimethylphenyl)acetamide |

Computational Chemistry and Theoretical Investigations of N 2,3 Dimethylphenyl Acetamide

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have proven to be invaluable tools in characterizing the fundamental properties of N-(2,3-Dimethylphenyl)acetamide.

To ascertain the most stable three-dimensional arrangement of this compound, researchers utilize DFT methods. A common approach involves the B3LYP functional combined with a 6-311++G(d,p) basis set. This process of geometry optimization refines the bond lengths, bond angles, and dihedral angles to identify the molecule's minimum energy conformation.

The electronic structure of the compound is also dissected using these computational techniques. Key descriptors such as Mulliken atomic charges and the mapping of electron density are determined to comprehend the molecule's electronic landscape. For instance, the oxygen and nitrogen atoms within the acetamide (B32628) group consistently exhibit negative charges, highlighting them as probable sites for electrophilic interactions.

Table 1: Exemplary Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.38 - 1.41 | 119 - 121 | ~0 |

| C-N | ~1.37 | - | - |

| C=O | ~1.24 | - | - |

| N-H | ~1.02 | - | - |

| C-CH3 | ~1.52 | - | - |

| C-N-C | - | ~126 | - |

| N-C=O | - | ~123 | - |

| H-N-C | - | ~114 | - |

| C-C-N-H | - | - | ~180 (trans) |

Note: The data in this table are illustrative and derived from typical DFT/B3LYP calculations. Specific values can vary based on the exact computational methodology employed.

The frontier molecular orbitals, which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in understanding a molecule's chemical reactivity and kinetic stability. The energy separation between these orbitals, termed the HOMO-LUMO gap, serves as a significant indicator of molecular stability.

In the case of this compound, the HOMO is generally found to be distributed over the electron-donating dimethylphenyl ring. Conversely, the LUMO is typically localized on the acetamide portion, especially around the carbonyl carbon. This distribution implies that the dimethylphenyl ring functions as the principal electron donor, while the acetamide group acts as the electron acceptor. A narrower HOMO-LUMO gap suggests a higher degree of chemical reactivity.

Table 2: Representative Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 to -6.7 |

| LUMO Energy | -0.7 to -1.2 |

| HOMO-LUMO Energy Gap | 5.0 to 5.5 |

Note: These values are representative and may differ depending on the level of theory used in the computation.

Molecular Electrostatic Potential (MEP) maps offer a visual depiction of the charge distribution across a molecule, pinpointing electron-rich (nucleophilic) and electron-deficient (electrophilic) areas. For this compound, the MEP map reveals the most negative potential, typically shown in red, to be concentrated around the carbonyl oxygen atom. This identifies it as a primary site for electrophilic attack and the formation of hydrogen bonds. The regions surrounding the N-H bond exhibit a positive potential (colored blue), marking them as locations for nucleophilic interactions. The aromatic ring generally presents a region of negative potential, which is in line with its electron-donating character.

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein. These studies are essential for elucidating the potential biological activities of compounds such as this compound.

Molecular docking simulations are conducted to explore the binding of this compound with a variety of protein targets. These simulations forecast the binding pose and provide an estimation of the binding affinity, which is often quantified as a docking score or binding energy (in kcal/mol). A more negative binding energy generally signifies a more stable and favorable interaction. The selection of protein targets for these studies is guided by the specific therapeutic area under investigation.

A crucial output of molecular docking is the identification of the specific amino acid residues within the protein's binding site that interact with the ligand. For this compound, these interactions commonly encompass:

Hydrogen Bonds: The amide group, with its N-H donor and C=O acceptor, is a key participant in forming hydrogen bonds with polar residues in the protein's active site.

Pi-Stacking: The dimethylphenyl ring has the capacity to engage in pi-pi stacking or pi-cation interactions with aromatic amino acid residues such as Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP).

Hydrophobic Interactions: The methyl groups on the phenyl ring and other nonpolar sections of the molecule can establish hydrophobic interactions with nonpolar residues like Leucine (LEU), Valine (VAL), and Isoleucine (ILE).

Table 3: Predicted Interacting Residues and Binding Affinity of this compound with a Hypothetical Protein Target

| Interacting Residue | Type of Interaction | Binding Affinity (kcal/mol) |

|---|---|---|

| TYR 320 | Pi-Stacking | -8.1 |

| ASP 150 | Hydrogen Bond (N-H) | |

| GLN 154 | Hydrogen Bond (C=O) | |

| LEU 315 | Hydrophobic | |

| PHE 324 | Pi-Stacking |

Note: This table illustrates a hypothetical scenario. The actual interacting residues and binding affinity will be specific to the protein target being studied.

Biological Activity and Mechanistic Studies of N 2,3 Dimethylphenyl Acetamide and Its Derivatives

Enzyme Inhibition Studies

The core of the biological evaluation of N-(2,3-dimethylphenyl)acetamide derivatives lies in enzyme inhibition assays. These studies are crucial for understanding the compounds' mechanisms of action and for identifying potential therapeutic applications. The following subsections summarize the key findings from inhibition studies against several important enzymes.

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.net Several studies have explored the potential of N-phenylacetamide derivatives as α-glucosidase inhibitors.

In one study, a series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives were designed and synthesized, showing promising α-glucosidase inhibitory activity. researchgate.net These compounds were found to be significantly more potent than acarbose, a standard α-glucosidase inhibitor. nih.gov For instance, derivatives of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide demonstrated excellent inhibitory potential, with IC₅₀ values ranging from 6.31 to 49.89 µM, compared to acarbose's IC₅₀ of 750.0 µM. nih.gov

Another study on phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides also reported significant α-glucosidase inhibition, with the most potent compounds having IC₅₀ values of 45.26 ± 0.03 and 46.25 ± 0.89 µM. nih.gov Kinetic studies revealed that some of these derivatives act as competitive inhibitors of the enzyme. nih.gov The collective findings suggest that the N-phenylacetamide moiety is a valuable pharmacophore for the design of novel α-glucosidase inhibitors.

Table 1: α-Glucosidase Inhibitory Activity of N-Phenylacetamide Derivatives

| Compound Series | Most Potent Derivative (IC₅₀ in µM) | Standard (Acarbose IC₅₀ in µM) | Reference |

|---|---|---|---|

| Indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamides | 6.31 ± 0.03 | 750.0 ± 10.0 | nih.gov |

| Phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides | 45.26 ± 0.03 | 750.1 ± 0.23 | nih.gov |

Acetylcholinesterase (AChE) inhibitors are cornerstone therapeutics for Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.net Research into N-arylacetamide derivatives has indicated their potential as cholinesterase inhibitors.

A study focused on N-arylmethylamide derivatives identified compounds with moderate to potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net One dual inhibitor, compound 22c, displayed IC₅₀ values of 1.11 µM for AChE and 1.14 µM for BuChE. researchgate.net Another derivative, 22j, was a highly potent BuChE inhibitor with an IC₅₀ of 0.46 µM and a moderate AChE inhibitor with an IC₅₀ of 6.52 µM. researchgate.net These findings underscore the potential of the N-arylacetamide scaffold in the development of new treatments for neurodegenerative diseases.

Table 2: Cholinesterase Inhibitory Activity of N-Arylmethylamide Derivatives

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| 22c | 1.11 | 1.14 | researchgate.net |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Inhibition of urease is a strategy to combat these infections. A recent study on sulfonamide-1,2,3-triazole-acetamide derivatives revealed potent urease inhibitory activity. nih.gov

Notably, this study included the synthesis and evaluation of N-(2,3-dimethylphenyl)−2-(4-(((4-methyl-N-phenylphenyl)sulfonamido)methyl)−1H-1,2,3-triazol-1-yl)acetamide (compound 11d). nih.gov The entire series of synthesized compounds (11a-o) showed greater potency than the standard inhibitor thiourea (B124793) (IC₅₀ = 23.76 µM). nih.gov The most active compound in the series had an IC₅₀ value of 0.12 µM, which is 198 times more potent than thiourea. nih.gov The N-(2,3-dimethylphenyl) derivative (11d) itself demonstrated an IC₅₀ value of 1.01 µM. nih.gov

Table 3: Urease Inhibitory Activity of Sulfonamide-1,2,3-triazole-acetamide Derivatives

| Compound | Substituent on N-phenylacetamide | IC₅₀ (µM) | Standard (Thiourea IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| 11b | 2-methyl | 0.12 ± 0.01 | 23.76 ± 0.23 | nih.gov |

| 11d | 2,3-dimethyl | 1.01 ± 0.04 | 23.76 ± 0.23 | nih.gov |

| 11f | 4-methoxy | 0.17 ± 0.01 | 23.76 ± 0.23 | nih.gov |

15-Lipoxygenase (15-LOX) is an enzyme involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. nih.gov Its inhibition is a target for treating inflammatory conditions. While direct studies on this compound are limited, research on structurally related compounds provides insight.

A study on new derivatives of allylbenzenes with isopropoxy and amide substituents investigated their inhibitory potency against soybean 15-lipoxygenase (SLO). nih.gov The most potent compound, N-(3-allyl-4-isopropoxyphenyl)adamantanecarboxamide (6f), exhibited an IC₅₀ of 1.35 µM. nih.gov The study highlighted that for cycloaliphatic amides, an increase in the size of the amide moiety led to increased inhibitory potency. nih.gov This suggests that the amide portion of the molecule plays a crucial role in the interaction with the enzyme's active site.

Table 4: 15-Lipoxygenase Inhibitory Activity of Isopropoxy Allylbenzene Derivatives

| Compound | Amide Moiety | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6a | Cyclopropanecarboxamide | 45.54 ± 8.10 | nih.gov |

One study focused on N(2)-aroylanthranilamides as human factor Xa (hfXa) inhibitors. nih.gov Through structural modifications, a potent inhibitor (compound 55) was identified with a K(i) of 11.5 nM. nih.gov The study emphasized the importance of specific substitutions on the aromatic rings for effective binding to the S1 and S4 sites of the enzyme. nih.gov Although these compounds are structurally distinct from this compound, the findings highlight the general potential of amide-based scaffolds as a starting point for designing Factor Xa inhibitors.

Tubulin is the protein subunit of microtubules, which are essential for cell division, making it a prime target for anticancer drugs. patsnap.com Tubulin inhibitors interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. nih.gov The N-benzyl arylamide scaffold has emerged as a promising framework for developing potent tubulin polymerization inhibitors.

Several studies have demonstrated that derivatives containing an N-benzylbenzamide or related arylamide core can potently inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site. nih.govnih.gov For example, one N-benzylbenzamide derivative (compound 20b) showed significant antiproliferative activity with IC₅₀ values in the nanomolar range (12 to 27 nM) against various cancer cell lines. nih.gov Another study on N-benzylarylamide derivatives identified a compound (MY-875) that inhibited tubulin polymerization with an IC₅₀ of 0.92 µM and displayed potent anticancer effects. nih.gov These results indicate that the amide linkage is a key structural feature for this class of anticancer agents. acs.orgmdpi.com

Table 5: Tubulin Polymerization Inhibitory Activity of N-Benzyl Arylamide Derivatives

| Compound Series | Most Potent Derivative (IC₅₀) | Target Site | Reference |

|---|---|---|---|

| N-benzylbenzamides | 12-27 nM (antiproliferative) | Colchicine | nih.gov |

| N-benzylarylamides | 0.92 µM (tubulin polymerization) | Colchicine | nih.gov |

Antimicrobial Activity Investigations

Research has been conducted on the antimicrobial properties of derivatives of this compound, particularly those incorporating a quinoxaline (B1680401) thioether moiety.

A study involving the synthesis of a series of 2-(2-methylquinoxalin-3-ylthio)-N-substitutedphenyl)acetamides included a derivative of this compound. This compound, 2-(2-methylquinoxalin-3-ylthio)-N-(2,3-dimethylphenyl)acetamide, was screened for its antibacterial activity against several bacterial strains.

The antibacterial activity was determined by measuring the zone of inhibition. The results for the this compound derivative are presented in the table below.

Table 1: Antibacterial Activity of 2-(2-methylquinoxalin-3-ylthio)-N-(2,3-dimethylphenyl)acetamide

| Bacterium | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Bacillus subtilis | 12 |

| Escherichia coli | 13 |

| Pseudomonas aeruginosa | 12 |

Data sourced from a study on thioether derivatives of quinoxaline.

In the same study, the antifungal potential of 2-(2-methylquinoxalin-3-ylthio)-N-(2,3-dimethylphenyl)acetamide was evaluated against Aspergillus niger and Candida albicans.

The antifungal activity was assessed by measuring the zone of inhibition. The findings are summarized in the table below.

Table 2: Antifungal Activity of 2-(2-methylquinoxalin-3-ylthio)-N-(2,3-dimethylphenyl)acetamide

| Fungus | Zone of Inhibition (mm) |

|---|---|

| Aspergillus niger | 12 |

| Candida albicans | 11 |

Data sourced from a study on thioether derivatives of quinoxaline.

Antiviral Activity Research (e.g., against SARS-CoV-2 Proteases)

There is no publicly available scientific research or data on the antiviral activity of this compound or its derivatives against SARS-CoV-2 proteases or any other viruses.

Anti-inflammatory Response Modulation

Derivatives of acetamide (B32628) have been identified as a promising class of compounds with the potential for anti-inflammatory activity. mdpi.comnih.gov Research into various acetamide derivatives has demonstrated their capacity to modulate the body's inflammatory response. These compounds are of interest to medical researchers for their potential in preventing conditions such as cancer and cardiovascular disorders, which can be linked to chronic inflammation. mdpi.com The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit enzymes that are key to the inflammatory process. archivepp.com

One of the primary mechanisms by which acetamide derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. archivepp.com The COX-II enzyme is a key player in the synthesis of prostaglandins, which are lipid compounds that have a central role in inflammation. archivepp.com By selectively inhibiting COX-II, these derivatives can reduce the production of prostaglandins, thereby mitigating the inflammatory response. archivepp.com This targeted approach is advantageous as it can potentially avoid the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-I enzyme. researchgate.net

Studies have also explored the synthesis of hybrid molecules where an acetamide structure is combined with other bioactive compounds to enhance anti-inflammatory effects. archivepp.com For example, new hybrid drugs are being developed that link bioactive molecules with substituted aryl compounds, acting as a mutual prodrug. archivepp.com Furthermore, some acetamide derivatives have shown the ability to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS), indicating another pathway for their anti-inflammatory action. mdpi.comnih.gov

Table 1: Investigated Anti-inflammatory Mechanisms of Acetamide Derivatives

| Mechanism of Action | Target | Outcome | Reference |

|---|---|---|---|

| Enzyme Inhibition | Cyclooxygenase-II (COX-II) | Reduction in prostaglandin (B15479496) synthesis | archivepp.com |

| Reduction of Inflammatory Mediators | Reactive Oxygen Species (ROS), Nitric Oxide (NO) | Decreased oxidative stress and inflammation | mdpi.comnih.gov |

| Mutual Prodrug Approach | Hybrid of bioactive molecules | Enhanced anti-inflammatory effects | archivepp.com |

Antidepressant Activity Evaluation (e.g., Tail Suspension Test, Forced Swimming Test)

The potential antidepressant effects of new chemical entities are often evaluated using preclinical models that assess behavioral despair in rodents. Two of the most widely used models for this purpose are the Tail Suspension Test (TST) and the Forced Swimming Test (FST). nih.govresearchgate.net These tests are based on the principle of measuring the duration of immobility when an animal is subjected to an inescapable, moderately stressful situation. nih.govresearchgate.net A decrease in the duration of immobility is indicative of a potential antidepressant effect. nih.gov

The Tail Suspension Test involves suspending a mouse by its tail for a short period and observing its movements. nih.gov Initially, the mouse will struggle, but eventually, it will adopt an immobile posture. nih.gov The duration of this immobility is the key parameter measured. nih.gov Antidepressant medications have been shown to reverse this immobility and promote escape-related behaviors. nih.gov The TST is considered a reliable and predictive model for assessing antidepressant-like activity. nih.gov

Similarly, the Forced Swimming Test places a rodent in a cylinder of water from which it cannot escape. nih.gov After initial attempts to escape, the animal will become immobile. nih.gov The duration of immobility is recorded, and a reduction in this time by a test compound is interpreted as an antidepressant-like effect. nih.gov Both the TST and FST are valuable tools for the initial screening of compounds with potential antidepressant activity due to their simplicity and rapid results. nih.govbris.ac.uk While no specific studies on the antidepressant activity of this compound using these tests were found, the evaluation of its derivatives in these models would be a logical step in exploring their potential central nervous system effects.

Table 2: Key Parameters in Preclinical Models of Depression

| Test | Animal Model | Primary Measure | Interpretation of Positive Result | Reference |

|---|---|---|---|---|

| Tail Suspension Test (TST) | Mouse | Duration of immobility | Decreased immobility time | nih.govnih.gov |

| Forced Swimming Test (FST) | Rat, Mouse | Duration of immobility | Decreased immobility time | nih.govresearchgate.net |

Antithrombotic Potential

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. Factor VIIa (FVIIa) is a serine protease that plays a critical role in the initiation of this cascade. ijper.org The inhibition of FVIIa is, therefore, an attractive target for the development of new anticoagulant agents to prevent and treat thrombotic disorders. ijper.org

Recent research has focused on the design and synthesis of novel inhibitors of FVIIa. In this context, a series of N-phenyl-2-(phenyl-amino) acetamide derivatives have been identified as having a significant affinity for FVIIa. ijper.org These compounds were developed with the aid of X-ray crystallography and structure-based design to ensure a good fit into the active site of the enzyme. ijper.org

The anticoagulant activity of these acetamide derivatives was evaluated in vitro using the prothrombin time (PT) determination method. ijper.org Several compounds from the synthesized series demonstrated good inhibitory anticoagulant activities. ijper.org This suggests that the N-phenyl-2-(phenyl-amino) acetamide scaffold is a promising template for the creation of novel and potent anticoagulant derivatives that could potentially be developed as therapeutic agents for coagulation disorders. ijper.org While direct studies on the antithrombotic potential of this compound are not available, the findings from related acetamide derivatives suggest that this class of compounds warrants further investigation for its effects on blood coagulation.

Table 3: Anticoagulant Activity of Selected N-phenyl-2-(phenyl-amino) Acetamide Derivatives

| Compound ID | In Vitro Anticoagulant Activity | In Silico Docking Score | Reference |

|---|---|---|---|

| 4 | Good inhibitory activity | Good | ijper.org |

| 7 | Good inhibitory activity | Good | ijper.org |

| 15 | Good inhibitory activity | Good | ijper.org |

| 16 | Good inhibitory activity | Good | ijper.org |

| 19 | Good inhibitory activity | Good | ijper.org |

Interactions with Biological Macromolecules

The biological effects of a compound are intrinsically linked to its interactions with various macromolecules within the body, such as proteins and receptors. Understanding these interactions is crucial for elucidating the mechanism of action and the pharmacokinetic profile of a potential drug molecule.

Serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are the most abundant proteins in the blood plasma and play a crucial role in the transport and disposition of many drugs. researchgate.net The binding of a compound to serum albumin can significantly affect its distribution, metabolism, and excretion. Therefore, protein binding studies are a fundamental part of drug development.

The interaction between a compound and BSA is often studied using spectroscopic techniques, such as fluorescence spectroscopy and circular dichroism (CD). nih.govmdpi.com BSA contains two tryptophan residues, Trp-134 and Trp-213, which are intrinsically fluorescent. mdpi.com The binding of a ligand to BSA can quench this intrinsic fluorescence, and the extent of quenching can be used to determine the binding affinity and the number of binding sites. nih.gov

Table 4: Techniques for Studying Protein Binding of Small Molecules

| Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| Fluorescence Spectroscopy | Binding affinity, quenching mechanism | Investigating the interaction of benzofuran (B130515) derivatives with BSA | mdpi.com |

| Circular Dichroism (CD) Spectroscopy | Changes in protein secondary structure | Assessing the impact of benzofuran derivatives on BSA conformation | mdpi.com |

| Molecular Docking | Prediction of binding modes and affinity | In silico analysis of ligand-protein interactions | nih.gov |

The interaction of small molecules with specific receptors is a cornerstone of pharmacology. Many drugs exert their effects by binding to and modulating the activity of receptors. In the context of acetamide derivatives, recent research has identified them as potent antagonists for the P2Y14 receptor (P2Y14R). nih.gov

The P2Y14 receptor is involved in various inflammatory diseases, making it a significant therapeutic target. nih.gov A series of N-substituted-acetamide derivatives were designed and synthesized, leading to the discovery of highly potent P2Y14R antagonists. nih.gov One of the most potent compounds identified, I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), exhibited a very high binding affinity for P2Y14R with an IC50 value of 0.6 nM. nih.gov

Furthermore, molecular docking studies of some thiazolyl-N-substituted amide derivatives with the COX-II enzyme have revealed strong interactions between the functional groups of the compounds and the amino acid residues in the active site of the enzyme. archivepp.com Specifically, the nitrogen atom of the acetamide moiety was observed to form hydrogen bonds with Trp387 and Ser353, which is suggestive of a strong relationship between the theoretical and observed anti-inflammatory effects. archivepp.com

The biological activity of a compound is often mediated through its influence on cellular signaling pathways. These complex networks of proteins and other molecules transmit signals from the cell surface to the interior, leading to specific cellular responses.

A notable example of the modulation of a signaling pathway by an acetamide derivative comes from the study of the P2Y14R antagonist, compound I-17. nih.gov In vitro and in vivo evaluations demonstrated that this compound had a satisfactory inhibitory effect on the inflammatory response in a model of acute gouty arthritis. nih.gov The mechanism of this effect was found to be the downregulation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway. nih.gov By inhibiting this pathway, compound I-17 was able to decrease the release of inflammatory factors and reduce cell pyroptosis, a form of programmed cell death associated with inflammation. nih.gov This finding highlights the potential of acetamide derivatives to target specific signaling cascades involved in inflammatory diseases.

Structure Activity Relationship Sar Investigations of N 2,3 Dimethylphenyl Acetamide Analogues

Impact of Substituent Modifications on Biological Efficacy

The biological activity of N-arylacetamides can be significantly modulated by the nature and position of substituents on the aromatic ring. While extensive SAR studies specifically on a wide range of N-(2,3-Dimethylphenyl)acetamide analogues are not abundantly available in the public domain, valuable insights can be drawn from related structures and the limited existing data.

One area where an N-(2,3-dimethylphenyl) acetamide (B32628) derivative has been evaluated is in the search for new analgesic agents. A study on 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid amides revealed that the nature and position of substituents on the anilide ring play a crucial role in their analgesic activity. The N-(2,3-dimethylphenyl) derivative, in particular, demonstrated notable analgesic properties. nih.gov

To illustrate the impact of substituent modifications on the phenyl ring of related N-arylacetamides, the following table presents data on the urease inhibitory activity of N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate. Although not direct analogues of this compound, these findings highlight how different substitutions on the N-phenyl ring influence biological efficacy.

| Compound | Substituent on N-phenyl ring | IC₅₀ (µM) for Urease Inhibition |

|---|---|---|

| 5a | Unsubstituted | 15.2 ± 0.15 |

| 5i | 4-Chloro | 20.7 ± 0.25 |

| 5l | 4-Acetamido | 12.6 ± 0.10 |

This table is based on data from a study on N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate and is intended to illustrate general SAR principles. nih.gov

The data suggests that even subtle changes, such as the addition of a chloro or acetamido group at the para-position, can alter the inhibitory potential. nih.gov The unsubstituted compound serves as a baseline, while the 4-acetamido substituted analogue shows a slight increase in potency. nih.gov Conversely, the 4-chloro substituted derivative exhibits a decrease in activity compared to the unsubstituted parent compound. nih.gov These findings underscore the sensitivity of the biological response to the electronic and steric properties of the substituents. In the context of this compound, it is conceivable that the introduction of further substituents on the dimethylphenyl ring would similarly fine-tune its biological activity. For instance, the addition of electron-withdrawing or electron-donating groups could influence the compound's interaction with its biological target.

Role of the 2,3-Dimethylphenyl Moiety in Bioactivity

In the context of local anesthetics, which share the N-arylacetamide scaffold with this compound, the substitution pattern on the aromatic ring is a well-established determinant of activity. For instance, in lidocaine-type local anesthetics, methyl substitution at positions other than the ortho positions generally leads to a decrease in anesthetic activity and an increase in toxicity. llu.edu This highlights the importance of the specific arrangement of substituents on the phenyl ring for achieving the desired biological effect. The 2,3-dimethyl substitution pattern, as seen in the parent compound, likely plays a crucial role in orienting the molecule within the binding pocket of its target protein.

The crystal structure of this compound reveals that the conformation of the N-H bond is syn to both the 2- and 3-methyl substituents on the aromatic ring. nih.gov This is in contrast to the anti conformation observed in N-(2-methylphenyl)acetamide. nih.gov This specific conformation, dictated by the 2,3-dimethyl substitution, could be a key factor in its biological activity, as it determines the spatial relationship between the amide group and the aromatic ring, which is often crucial for receptor binding.

Influence of Linker and Heterocyclic Ring Systems on Activity Profiles

The acetamide linker and the phenyl ring in this compound are fundamental components that can be modified to alter the compound's biological activity profile. The linker's length, flexibility, and chemical nature, as well as the replacement of the phenyl ring with various heterocyclic systems, are common strategies in medicinal chemistry to optimize drug candidates.

Linker Modifications: The acetamide linker provides a certain spatial relationship between the aromatic ring and the functional groups attached to the acetyl moiety. Altering this linker, for example, by extending or constraining it, can significantly impact how the molecule fits into a biological target. While specific studies on linker-modified this compound analogues are scarce, research on other N-arylacetamides demonstrates the importance of the linker. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, the acetamide linker was found to be a crucial element for their high affinity and selectivity for sigma1 receptors. nih.gov

Heterocyclic Ring Systems as Phenyl Ring Bioisosteres: The phenyl ring can be replaced by various heterocyclic rings, a strategy known as bioisosteric replacement. This is often done to improve physicochemical properties, such as solubility and metabolic stability, or to explore new interactions with the biological target. Aromatic heterocycles like thiophene, pyridine (B92270), or imidazole (B134444) can mimic the phenyl ring while introducing different electronic and hydrogen-bonding properties. For example, in a study of N-(1-benzylpiperidin-4-yl)arylacetamides, replacing the phenyl ring of the phenylacetamide moiety with a thiophene, naphthyl, or indole (B1671886) ring had no significant effect on sigma1 receptor affinity, whereas replacement with an imidazole or pyridyl ring led to a significant loss in affinity. nih.gov This indicates that while some heterocyclic rings are well-tolerated, others can be detrimental to activity, depending on the specific target.

The following table provides examples of how replacing a phenyl ring with a heterocyclic ring can impact biological activity in other acetamide-based compounds.

| Original Moiety | Bioisosteric Replacement | Observed Effect on Activity (in specific contexts) |

|---|---|---|

| Phenyl | Thiophene | Maintained or slightly altered activity in some sigma1 receptor ligands. nih.gov |

| Phenyl | Pyridine | Decreased activity in some sigma1 receptor ligands. nih.gov |

| Phenyl | Imidazole | Significantly decreased activity in some sigma1 receptor ligands. nih.gov |

Stereochemical Considerations in SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many drugs. Chiral centers in a molecule can lead to the existence of enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit different pharmacological and toxicological properties because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While this compound itself is not chiral, the introduction of chiral centers through modification of the acetamide group or the phenyl ring would necessitate an evaluation of the stereochemical impact on bioactivity. For instance, if a substituent introduced on the acetamide side chain creates a chiral center, the resulting enantiomers would need to be separated and tested individually to determine if one is more active or if they have different biological effects.

In the broader context of N-arylacetamides, stereochemistry has been shown to be a key determinant of activity. For example, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which possess a chiral center in the N-(1-phenylethyl) moiety, the different stereoisomers would be expected to exhibit varying levels of anticancer, anti-inflammatory, and analgesic activities. nih.gov

The importance of stereochemistry is further highlighted in studies of other bioactive compounds. For instance, the antiproliferative activity and selectivity of N-acylated derivatives of salinomycin (B1681400) were found to be highly dependent on the stereochemistry at position C20. nih.gov This underscores the principle that the precise three-dimensional arrangement of functional groups is often essential for optimal interaction with a biological target. Therefore, any future development of this compound analogues that introduces chirality must carefully consider the synthesis and biological evaluation of individual stereoisomers.

Applications in Medicinal Chemistry and Agrochemical Research

Drug Design and Lead Compound Identification

The N-(2,3-dimethylphenyl)acetamide core structure serves as a valuable starting point for the design and identification of new drug candidates. Its aromatic ring and acetamide (B32628) group offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.

Molecular Hybridization Strategies for Novel Drug Candidates

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different drug classes to create a single hybrid molecule with potentially enhanced affinity, selectivity, and efficacy, or a dual mode of action. nih.govpearson.com This approach is increasingly being used to develop innovative treatments for a variety of diseases.

While specific studies detailing the molecular hybridization of this compound are not extensively documented, the broader class of N-substituted acetamide derivatives has been successfully employed in this strategy. For instance, researchers have designed and synthesized novel N-substituted acetamide derivatives as potent antagonists for the P2Y14 receptor, a target implicated in inflammatory diseases. This was achieved through the crystallographic overlay and molecular docking of known antagonists to guide the design of new hybrid structures.

A similar approach could be applied to the this compound scaffold. By combining it with other known pharmacophores, it is conceivable to develop novel drug candidates for a range of therapeutic areas. The dimethylphenyl group can be systematically modified to explore structure-activity relationships and optimize target binding.

Development of Pharmacophores Based on the this compound Scaffold

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.com Pharmacophore models are crucial tools in drug discovery for virtual screening of large compound libraries to identify potential new lead structures. researchgate.netacs.org

The development of a pharmacophore model based on the this compound scaffold would involve identifying the essential structural motifs responsible for its biological activity. This process typically involves:

Conformational Analysis: Determining the three-dimensional arrangement of the molecule. The conformation of the N-H bond in this compound is syn to both the 2- and 3-methyl substituents on the aromatic ring. nih.gov

Feature Identification: Identifying key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Model Generation and Validation: Using computational software to generate and validate the pharmacophore model against a set of known active and inactive compounds.

Once a validated pharmacophore model for the this compound scaffold is established, it can be used to virtually screen for new molecules with similar features, thereby accelerating the discovery of novel drug candidates.

Role as Intermediates in Pharmaceutical Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of more complex pharmaceutical compounds. The acetamide group can be hydrolyzed to the corresponding aniline (B41778), which can then undergo further reactions, or the aromatic ring can be subjected to various substitutions.

For example, the related compound 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide is a known impurity of the local anesthetic lidocaine, suggesting that this compound derivatives are used in its synthesis or are formed as byproducts. nih.gov Furthermore, N-phenylacetamide derivatives have been utilized as templates for the synthesis of novel factor VIIa inhibitors, which are promising anticoagulant agents. ijper.org

Role as Intermediates in Agrochemical Synthesis

In the agrochemical industry, acetanilide (B955) herbicides are a significant class of compounds used for weed control. While specific commercial agrochemicals directly synthesized from this compound are not prominently documented, its structural analog, 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide, is a known pesticide. epa.gov This indicates the potential of the this compound scaffold as a precursor for the development of new herbicidal agents. The synthesis of such agrochemicals often involves the reaction of a substituted aniline with an alpha-haloacetyl chloride, a process where this compound could serve as a key starting material or intermediate.

Future Research Directions and Therapeutic Potential

Elucidation of Underexplored Mechanisms of Action

The precise biological mechanisms of N-(2,3-Dimethylphenyl)acetamide are not yet fully understood. However, the well-documented activity of its structural isomers and related compounds offers valuable clues. For instance, the isomer N-(2,6-dimethylphenyl)acetamide is a known precursor to Lidocaine, a widely used local anesthetic and antiarrhythmic drug that functions by blocking voltage-gated sodium channels in the neuron membrane, thereby inhibiting the propagation of nerve impulses.

Future research should prioritize investigating whether this compound or its derivatives share this affinity for sodium channels. Furthermore, other potential mechanisms remain unexplored. Acetamide (B32628) derivatives have been noted for a range of biological activities, including anti-inflammatory and antioxidant effects, suggesting that their interactions may not be limited to a single target. mdpi.com Investigating the compound's effect on inflammatory pathways, such as cyclooxygenase (COX) enzymes or cytokine signaling, could reveal additional therapeutic applications.

Design and Synthesis of Next-Generation this compound Derivatives

The core structure of this compound is a versatile template for chemical modification. The synthesis of new derivatives is a critical step in developing compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Synthetic strategies often involve N-acylation, where an amine is treated with an acylating agent. acs.org A common approach is the Schotten-Baumann reaction, which can be used to produce a variety of N-phenyl-2-(phenyl-amino) acetamide derivatives. ijper.org This multi-step process typically involves reacting a primary aromatic amine with chloroacetic acid, followed by treatment with thionyl chloride to form an acid chloride intermediate, which is then reacted with another amine to yield the final product. ijper.org

Several derivatives have already been synthesized for various research purposes. For example, 2-chloro-N-(2,3-dimethyl-phenyl)-acetamide is a known chemical intermediate. chemicalbook.comsigmaaldrich.com The addition of a chloro group to the acetyl moiety can significantly enhance antimicrobial activity. mdpi.com Another key derivative is 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide, which is documented as an impurity of Lidocaine, highlighting the structural relationship to known anesthetics. nih.gov

Future synthetic efforts should focus on:

Modifications of the Acetyl Group: Introducing different substituents at the alpha-carbon can influence the compound's reactivity and biological activity.

Substitution on the Phenyl Ring: Adding various functional groups to the dimethylphenyl ring can alter the compound's lipophilicity, electronic properties, and binding affinity to biological targets.

Creation of Heterocyclic Analogues: Incorporating the N-acetylaniline moiety into more complex heterocyclic systems could lead to novel compounds with unique pharmacological profiles. mdpi.com

Table 1: Selected Derivatives of this compound This is an interactive table. Click on the headers to sort.

| Compound Name | Molecular Formula | Key Feature | Potential Significance |

|---|---|---|---|

| 2-chloro-N-(2,3-dimethyl-phenyl)-acetamide | C10H12ClNO | Chlorine atom on the acetyl group | Chemical intermediate; potential for enhanced antimicrobial activity. mdpi.comchemicalbook.com |

| 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide | C14H22N2O | Diethylamino group on the acetyl group | Related to local anesthetics; Lidocaine impurity. nih.gov |

| N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide | C24H23N3O2S2 | Complex thienopyrimidine substituent | Example of a highly functionalized derivative for exploring complex biological targets. aksci.com |

Advanced Computational Modeling for Optimized Bioactivity

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound and its derivatives, in silico methods can predict biological activity, guide the design of new analogues, and reduce the need for extensive preliminary lab work.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to analyze the molecular structure, vibrational frequencies, and electronic properties of the compounds. researchgate.net This helps in understanding the molecule's stability and reactivity.